molecular formula C15H16N2O2 B11861200 6-(4-Methoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one CAS No. 612065-06-2

6-(4-Methoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one

Cat. No.: B11861200
CAS No.: 612065-06-2
M. Wt: 256.30 g/mol
InChI Key: KIORBSUSPXHLFJ-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features an indolizine core, which is a bicyclic structure containing nitrogen, and a methoxyphenylamino substituent, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable indolizine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-(4-Methoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Uniqueness

6-(4-Methoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one stands out due to its indolizine core, which imparts unique electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where its structure can be fine-tuned to enhance its biological activity and selectivity.

Properties

CAS No.

612065-06-2

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

6-(4-methoxyanilino)-2,3-dihydro-1H-indolizin-5-one

InChI

InChI=1S/C15H16N2O2/c1-19-13-7-4-11(5-8-13)16-14-9-6-12-3-2-10-17(12)15(14)18/h4-9,16H,2-3,10H2,1H3

InChI Key

KIORBSUSPXHLFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C3CCCN3C2=O

Origin of Product

United States

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